molecular formula C14H10N2O3S B7743478 (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Cat. No.: B7743478
M. Wt: 286.31 g/mol
InChI Key: SEIQKORHORESIS-UHFFFAOYSA-N
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Description

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both a thiophene and a pyrimidine ring, with an acetic acid moiety attached. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include heating under reflux in solvents such as 1,4-dioxane with a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxo-5-phenyl-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness can influence its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-11(18)6-16-8-15-13-12(14(16)19)10(7-20-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIQKORHORESIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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